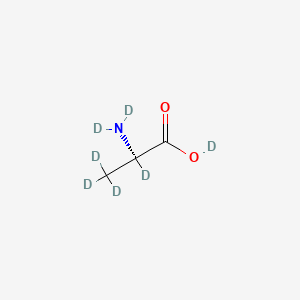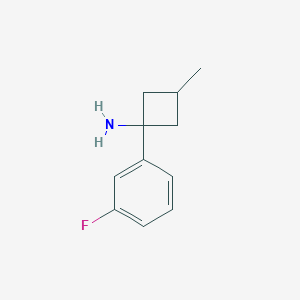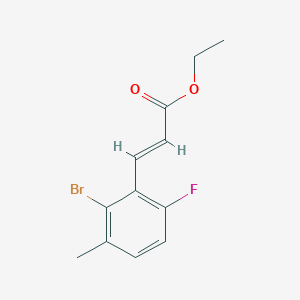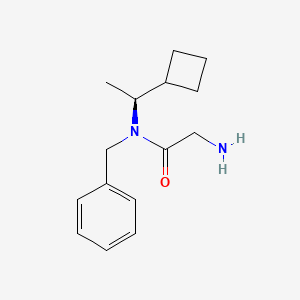
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound that features a trifluoromethylsulfonyl group, a tetrahydronaphthalene ring, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Trifluoromethylsulfonyl Group: This step often involves the use of trifluoromethanesulfonic anhydride (Tf2O) under basic conditions.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate would depend on its specific application. Generally, the trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The tetrahydronaphthalene ring can provide structural stability and rigidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-ethyl-1-oxo-6-(((methyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Ethyl 2-(2-ethyl-1-oxo-6-(((chloromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Uniqueness
Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H19F3O6S |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
ethyl 2-[2-ethyl-1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |
InChI |
InChI=1S/C17H19F3O6S/c1-3-16(10-14(21)25-4-2)8-7-11-9-12(5-6-13(11)15(16)22)26-27(23,24)17(18,19)20/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clé InChI |
GBTBYDMPTHJBSV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)






![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)





